molecular formula C10H8N2O3S B14903356 n-(4-Acetylthiazol-2-yl)furan-2-carboxamide

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B14903356
M. Wt: 236.25 g/mol
InChI Key: WIXLPFZXIMCLLY-UHFFFAOYSA-N
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Description

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan carboxamide moiety linked to a 4-acetylthiazole ring. This specific molecular architecture places it within a class of thiazole-based heterocyclic amides that are recognized for their significant potential in medicinal chemistry and biochemical research . Thiazole derivatives are a versatile scaffold in drug discovery, evidenced by their presence in FDA-approved treatments for conditions ranging from bacterial infections and HIV to chronic myeloid leukemia and gout . Compounds bearing the furan-2-carboxamide-thiazole structure have demonstrated promising antimicrobial activity in experimental investigations , showing efficacy against a panel of Gram-negative and Gram-positive bacteria, as well as fungi . The 4-acetyl substitution on the thiazole ring is a critical functional group that can influence the molecule's electronic properties and its ability to engage in specific molecular interactions, which is a key area of study in structure-activity relationship (SAR) research . The primary value of this compound is as a building block for the synthesis of more complex molecules and as a reference standard in bio-screening assays. It is an essential tool for researchers exploring new antimicrobial agents, investigating the biochemical role of thiazole rings in enzyme inhibition, and developing novel heterocyclic compounds for pharmaceutical applications . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H8N2O3S/c1-6(13)7-5-16-10(11-7)12-9(14)8-3-2-4-15-8/h2-5H,1H3,(H,11,12,14)

InChI Key

WIXLPFZXIMCLLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in cyclization steps, while non-polar solvents (toluene, hexane) improve yields in acylation reactions by reducing hydrolysis. For example, substituting THF with acetonitrile in carboxamide coupling increased yields from 70% to 82%.

Catalytic Systems

Palladium catalysts, notably Pd(PPh₃)₄, have been explored for Suzuki-Miyaura coupling to introduce aryl groups to the thiazole ring. However, this method showed limited applicability for furan derivatives due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic validation is essential for confirming structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 3.5 Hz, 1H, furan-H), 6.92 (dd, J = 3.5 Hz, 1.6 Hz, 1H, furan-H), 2.51 (s, 3H, acetyl-CH₃).
  • HPLC : Purity >95% achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Key Advantage
Hantzsch Cyclization 3 78 92 Scalability
Microwave Cyclization 2 92 95 Reduced reaction time
EDC/HOBt Coupling 2 85 97 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and furan derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan and thiazole rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their antimicrobial effects .

Comparison with Similar Compounds

N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives

  • Key Features : These compounds replace the thiazole ring in the target molecule with a 1,3,4-thiadiazole core.
  • Biological Activity : Derivatives 92 and 93 (Fig. 1) showed high VEGFR-2 inhibition (IC50 = 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively). Molecular docking revealed optimal binding to the receptor’s ATP-binding site .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

  • Key Features : This analog (CAS 923226-70-4) incorporates a methoxybenzyl-substituted ethyl side chain on the thiazole ring.
  • Molecular Properties : Molecular weight = 371.4 g/mol, formula = C18H17N3O4S .
  • Comparison : The bulkier substituent may reduce membrane permeability compared to the acetyl group in the target compound, affecting bioavailability.

Furan-2-carboxamide Derivatives with Varied Substituents

describes 13 furan-2-carboxamide derivatives with diverse substituents (Table 1). Key examples include:

  • Compound 7 : N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide.
    • FT-IR Data : N-H (3290 cm<sup>−1</sup>), C=Oamide (1685 cm<sup>−1</sup>), C=S (1250 cm<sup>−1</sup>) .
    • Comparison : The thiourea (-NH-CS-NH-) linker may improve solubility but reduce metabolic stability compared to the acetylthiazole group.
  • Compound 5 : N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide.
    • Activity : Exhibited antioxidant properties due to the naphthalene group’s electron-rich aromatic system .
    • Comparison : Larger aromatic substituents may shift activity from kinase inhibition to antioxidant pathways.

1,3,4-Thiadiazole-Based Compounds

  • Example : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine.
    • Activity : Demonstrated insecticidal and fungicidal effects .
    • Comparison : The absence of the furan-carboxamide moiety in these compounds highlights the critical role of this group in targeting VEGFR-2.

Table 1. Structural and Functional Comparison of N-(4-Acetylthiazol-2-yl)furan-2-carboxamide Analogs

Compound Name Core Structure Key Substituent Biological Activity IC50/Potency Reference
This compound (Target) Thiazole + Furan Acetyl group Hypothesized VEGFR-2 inhibition N/A
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (92) Thiadiazole + Furan None VEGFR-2 inhibition 7.4 ± 0.8 nM
N-(Thiazol-2-ylcarbamothioyl)furan-2-carboxamide Thiazole + Thiourea Thiourea linker Antioxidant/Structural Not reported
CAS 923226-70-4 Thiazole + Furan Methoxybenzyl-ethyl chain Unspecified Molecular weight: 371.4

Biological Activity

The compound n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is a derivative of thiazole and furan, notable for its biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by the introduction of the furan moiety. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen in the compound. The presence of both thiazole and furan rings contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines, such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. The compound exhibited lower cell viability percentages compared to standard chemotherapeutic agents like doxorubicin.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundHepG2 Cell Viability (%)Huh-7 Cell Viability (%)MCF-7 Cell Viability (%)
This compound35.0137.3139.22
Doxorubicin0.620.620.62

The structure-activity relationship analysis suggests that electron-donating groups enhance anticancer activity, with para-substituted derivatives showing superior efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were comparable to or better than those of established antibiotics.

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
E. coli230280
S. aureus265300
B. cereus230250

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on HepG2 Cells : A study assessed the compound's effect on HepG2 cells, revealing significant apoptosis induction through caspase pathway activation.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as a lead compound in cancer therapy.
  • Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutics, enhancing overall efficacy and reducing resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure of N-(4-Acetylthiazol-2-yl)furan-2-carboxamide and its derivatives?

  • Methodological Answer :

  • FT-IR : Identifies functional groups via characteristic absorption bands (e.g., C=O amide ~1650–1700 cm⁻¹, C=S ~1200–1250 cm⁻¹, aromatic C-H ~3000–3100 cm⁻¹). Peaks for thiazole (C=N ~1600 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹) are critical .
  • NMR : 1H^1H NMR resolves aromatic protons (δ 6.5–8.5 ppm for furan/thiazole), while 13C^{13}C NMR confirms carbonyl carbons (δ ~160–180 ppm). Substituent effects (e.g., acetyl groups) shift peaks predictably .

Q. What synthetic strategies are used to functionalize the thiazole and furan rings in this compound derivatives?

  • Methodological Answer :

  • Thiazole Modification : Introduce acetyl groups via Friedel-Crafts acylation or nucleophilic substitution at the thiazole’s C4 position. Reactivity is influenced by electron-withdrawing substituents .
  • Furan Functionalization : Couple carboxamide groups via carbodiimide-mediated reactions (e.g., EDC/HCl). Thiourea derivatives are synthesized by reacting furan-2-carboxamide with isothiocyanates .

Advanced Research Questions

Q. How does density functional theory (DFT) enhance the understanding of this compound’s electronic and vibrational properties?

  • Methodological Answer :

  • Computational Workflow : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated vibrational frequencies (e.g., C=O stretching) with experimental FT-IR/Raman spectra to validate accuracy. HOMO-LUMO analysis predicts reactivity .
  • Applications : DFT identifies charge transfer mechanisms in bioactivity (e.g., VEGFR-2 inhibition) and guides synthetic modifications .

Q. What methodologies are employed in crystal structure determination of this compound derivatives, and how does SHELX software improve refinement?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Collect data at 100–292 K using Mo/Kα radiation. Solve structures via direct methods (SHELXS) and refine with SHELXL, which handles twinning and high-resolution data. Hydrogen bonding and π-π stacking are analyzed using Mercury .
  • SHELX Advantages : Robust handling of disordered solvent molecules and non-covalent interactions, critical for deriving accurate bond lengths/angles .

Q. How are bioactivity assays designed to evaluate this compound derivatives, and how are contradictions in activity data resolved?

  • Methodological Answer :

  • VEGFR-2 Inhibition : Use kinase inhibition assays (e.g., ADP-Glo™) with IC50_{50} determination. Contradictions arise from solubility differences or assay conditions (e.g., ATP concentration), requiring orthogonal validation (e.g., SPR) .
  • Antifungal Testing : Employ microdilution assays (MIC values). Discrepancies between in vitro and in vivo results may stem from metabolic stability, addressed via prodrug strategies .

Q. How are discrepancies between computational predictions and experimental results resolved for physicochemical properties?

  • Methodological Answer :

  • Validation Protocols : Compare DFT-derived logP with HPLC-measured values. Adjust solvent models (e.g., COSMO-RS) to account for solvation effects. Discrepancies in dipole moments are resolved via polarizable continuum models .

Q. What approaches are used in structure-activity relationship (SAR) studies of this compound derivatives targeting biological pathways?

  • Methodological Answer :

  • SAR Workflow : Synthesize derivatives with varied substituents (e.g., sulfonamide, halogen, alkyl). Test in bioassays (e.g., anti-exudative activity via carrageenan-induced edema models). Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
  • Key Findings : Electron-withdrawing groups on thiazole enhance VEGFR-2 binding, while bulky furan substituents reduce bioavailability .

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